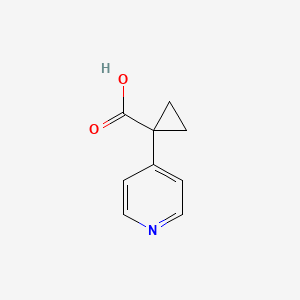

1-(Pyridin-4-yl)cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

1-pyridin-4-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8(12)9(3-4-9)7-1-5-10-6-2-7/h1-2,5-6H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMKQRSPIYBONY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717187 | |

| Record name | 1-(Pyridin-4-yl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920297-29-6 | |

| Record name | 1-(Pyridin-4-yl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 1-(Pyridin-4-yl)cyclopropanecarboxylic acid (CAS 920297-29-6) represents a class of compounds of significant interest, merging the rigid, strained cyclopropane scaffold with the versatile pyridyl functional group.[1] This unique combination offers a three-dimensional exit vector from the pyridine ring, a feature highly sought after by medicinal chemists for exploring new regions of chemical space.

This document serves as an in-depth technical guide to the spectroscopic characterization of this molecule. As direct experimental spectra are not widely published in peer-reviewed literature, this guide adopts a predictive and methodological approach. It is designed for researchers, scientists, and drug development professionals, providing not just the expected data but also the underlying scientific rationale and field-proven protocols for its acquisition and interpretation. Our focus is on the three core analytical techniques for structural confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound dictates its spectroscopic signature. The key structural motifs to consider are:

-

The Pyridine Ring: An aromatic heterocycle with distinct electronic properties. The nitrogen atom and the aromatic system will significantly influence the chemical shifts of adjacent protons and carbons.

-

The Cyclopropane Ring: A strained, three-membered aliphatic ring. Its protons and carbons exhibit characteristic upfield shifts in NMR due to shielding effects. The carbon atom attached to both the pyridine ring and the carboxyl group is a quaternary center (Cq).

-

The Carboxylic Acid Group: A functional group with a highly deshielded acidic proton and a characteristic carbonyl carbon.

A multi-technique approach is non-negotiable for unambiguous confirmation. NMR will define the carbon-hydrogen framework and connectivity, IR will confirm the presence of key functional groups, and MS will verify the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of a molecule. For a molecule of this nature, both ¹H and ¹³C NMR are essential.

Expertise in Action: Predicting the NMR Signature

The predictability of NMR shifts allows us to build a hypothesis of the expected spectrum before entering the lab. This is crucial for efficient data analysis and for quickly identifying any unexpected outcomes that might suggest impurities or an incorrect structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show four distinct signals. The choice of a deuterated solvent like DMSO-d₆ is strategic; its ability to hydrogen-bond with the carboxylic acid proton prevents rapid exchange, allowing the -COOH proton to be observed as a broad singlet, typically at a very downfield chemical shift (>12 ppm).

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| ~12.5 | Broad Singlet | 1H | Carboxylic Acid (-COOH): Highly deshielded due to its acidic nature and hydrogen bonding with the solvent.[2] |

| ~8.5 | Doublet | 2H | Pyridine H-2, H-6: Protons alpha to the nitrogen are significantly deshielded by the electronegativity of the nitrogen and the aromatic ring current. |

| ~7.4 | Doublet | 2H | Pyridine H-3, H-5: Protons beta to the nitrogen are less deshielded than the alpha protons. |

| ~1.6 | Multiplet | 2H | Cyclopropane (-CH₂-): Protons on the same carbon of the cyclopropane ring. |

| ~1.4 | Multiplet | 2H | Cyclopropane (-CH₂-): Protons on the other carbon of the cyclopropane ring. |

Note: The two sets of cyclopropane protons are diastereotopic and will likely present as two complex multiplets due to geminal and cis/trans coupling.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. Given the molecule's symmetry, we expect to see 6 distinct signals.

| Predicted Shift (δ, ppm) | Carbon Type | Assignment Rationale |

| ~175 | Cq | Carboxylic Acid (-COOH): The carbonyl carbon is highly deshielded, a characteristic feature of carboxylic acids.[2] |

| ~150 | Cq | Pyridine C-4: The carbon atom directly attached to the cyclopropane ring. |

| ~149 | CH | Pyridine C-2, C-6: Carbons alpha to the nitrogen are significantly deshielded. |

| ~122 | CH | Pyridine C-3, C-5: Carbons beta to the nitrogen are more shielded than the alpha carbons. |

| ~35 | Cq | Cyclopropane C-1: The quaternary carbon of the cyclopropane ring, deshielded by two electron-withdrawing groups. |

| ~18 | CH₂ | Cyclopropane C-2, C-3: The methylene carbons of the cyclopropane ring are highly shielded, a hallmark of this strained ring system. |

Protocol: Acquiring High-Fidelity NMR Data

A self-validating protocol ensures reproducibility and quality.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical for observing the carboxylic acid proton.

-

Vortex the solution until the sample is fully dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve high homogeneity, aiming for a narrow peak width on the solvent signal.

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Use a spectral width of approximately 16 ppm.

-

Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

-

Use a spectral width of approximately 220 ppm.

-

Set the number of scans to 1024 or higher, as ¹³C has a low natural abundance. A longer relaxation delay (d1) of 2-5 seconds is recommended for accurate integration of quaternary carbons.

-

Process the data similarly to the ¹H spectrum, and calibrate the chemical shift by setting the DMSO-d₆ carbon septet center peak to 39.52 ppm.

-

Visualization: NMR Data Interpretation Workflow

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The causality behind its utility lies in the principle that molecular bonds vibrate at specific, quantized frequencies upon absorbing infrared radiation.

Expertise in Action: Predicting the IR Signature

For this compound, the IR spectrum is dominated by the carboxylic acid moiety. Due to strong intermolecular hydrogen bonding in the solid state, the O-H stretching vibration becomes exceptionally broad.

| Predicted Frequency (cm⁻¹) | Intensity | Vibration Type | Assignment Rationale |

| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid: The very broad nature is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[3] |

| ~1710 | Sharp, Strong | C=O stretch | Carboxylic Acid: The carbonyl stretch is a reliable and intense peak. Its position indicates a conjugated acid.[2] |

| ~1600, ~1560 | Medium | C=C, C=N stretch | Pyridine Ring: Aromatic ring stretching vibrations. |

| ~1250 | Medium | C-O stretch | Carboxylic Acid: Stretching of the carbon-oxygen single bond. |

Protocol: Acquiring a High-Quality IR Spectrum (ATR)

Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air. This is a critical self-validating step, as the background is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.

-

-

Sample Application:

-

Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

-

Data Acquisition:

-

Scan the sample over the range of 4000 to 400 cm⁻¹.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Label the significant peaks with their wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight, which serves as a powerful confirmation of the elemental formula. High-resolution mass spectrometry (HRMS) is the authoritative standard.

Expertise in Action: Predicting the Mass Spectrum

We will use Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules like this one, which minimizes fragmentation and preserves the molecular ion.

-

Molecular Formula: C₉H₉NO₂

-

Monoisotopic Mass: 163.0633 Da.

-

Expected Ion (Positive Mode ESI): We predict the formation of the protonated molecule, [M+H]⁺.

-

Predicted m/z: 164.0706

Plausible Fragmentation Pathways:

A key aspect of trustworthiness in MS is understanding how the molecule might break apart. In a tandem MS (MS/MS) experiment, the [M+H]⁺ ion would be isolated and fragmented.

-

Loss of CO₂H radical (45 Da): A common fragmentation for carboxylic acids, leading to a fragment ion.

-

Loss of CO₂ (44 Da): Decarboxylation is a possibility.

-

Cleavage of the cyclopropane ring: Ring-opening followed by fragmentation can lead to a series of smaller ions.

Visualization: Predicted ESI-MS Fragmentation

Caption: Plausible fragmentation pathways in ESI-MS/MS.

Protocol: Acquiring HRMS Data (ESI-TOF)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid. The acid is crucial as it provides a source of protons to facilitate the formation of [M+H]⁺ ions.

-

-

Instrument Setup (ESI-TOF):

-

Calibrate the mass analyzer using a known calibration standard immediately before the run. This is a non-negotiable step for achieving high mass accuracy.

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

-

Data Acquisition:

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Set the instrument parameters (e.g., capillary voltage, gas flow, temperature) to optimize the signal for the expected m/z of 164.

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Compare the measured accurate mass to the theoretical mass. A mass error of <5 ppm provides high confidence in the assigned elemental formula.

-

Conclusion

The structural verification of this compound is a clear demonstration of the power of a multi-faceted analytical approach. While this guide is predictive, it is grounded in the fundamental principles of spectroscopy and established methodologies. The outlined protocols are designed to be self-validating, ensuring that any researcher can generate high-quality, trustworthy data. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group confirmation from IR, and the unambiguous molecular formula from HRMS, scientists can proceed with confidence in the identity and purity of this valuable chemical building block.

References

- 1. This compound | CAS 920297-29-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 1-(Pyridin-2-yl)cyclopropanecarboxylic acid | C9H9NO2 | CID 18975691 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 1-(Pyridin-4-yl)cyclopropanecarboxylic acid

An In-depth Technical Guide to 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We will delve into its structural attributes, physicochemical parameters, and characteristic reactivity. Furthermore, this document outlines detailed, field-proven experimental protocols for its structural elucidation and purity assessment, offering valuable insights for researchers, medicinal chemists, and process development scientists. The integration of a pyridine moiety, a carboxylic acid functional group, and a strained cyclopropane ring bestows this molecule with a unique combination of properties, making it a valuable scaffold in the design of novel bioactive compounds.

Introduction and Significance

This compound (CAS No. 920297-29-6) is a compound that merges three structurally significant motifs in medicinal chemistry.[1][2] The pyridine ring is a ubiquitous heterocycle in numerous approved drugs, prized for its ability to act as a hydrogen bond acceptor and its role in modulating aqueous solubility and metabolic stability.[3] The cyclopropane ring serves as a rigid, three-dimensional bioisostere for other groups, often improving metabolic stability and binding affinity by locking in a favorable conformation.[4][5] Lastly, the carboxylic acid group is a key functional handle for salt formation and for establishing critical interactions, such as hydrogen bonds or ionic bonds, with biological targets.[6]

The convergence of these features makes this compound a versatile building block for creating libraries of complex molecules aimed at various therapeutic targets.[7] Its derivatives have been explored in the context of developing enzyme inhibitors and other potential therapeutic agents.[7][8] This guide serves to consolidate the known properties of this compound and provide a practical framework for its characterization.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its handling, formulation, and application in synthesis. The data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 920297-29-6 | [1][2][9] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| IUPAC Name | 1-(pyridin-4-yl)cyclopropane-1-carboxylic acid | [10] |

| Appearance | Typically a solid at room temperature | General knowledge |

| Solubility | Soluble in polar organic solvents; solubility in water is pH-dependent. | [5][11] |

| pKa (predicted) | ~4.5-5.0 (Carboxylic Acid); ~5.0-5.5 (Pyridinium ion) | [12][13] |

| Storage | Store at room temperature in a dry, sealed container. | [1] |

Note on pKa: The predicted pKa values are based on analogous structures. The carboxylic acid pKa is similar to that of cyclopropanecarboxylic acid (pKa ~4.65)[12], while the pKa of the conjugate acid (pyridinium ion) is similar to that of pyridine itself. The exact values would require experimental determination.

Chemical Structure and Reactivity Profile

The reactivity of this compound is dictated by the interplay of its three primary functional components.

References

- 1. 920297-29-6 | this compound - Moldb [moldb.com]

- 2. This compound | CAS 920297-29-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]

- 6. Experimental and Theoretical Studies of Carboxylic Polymers with Low Molecular Weight as Inhibitors for Calcium Carbonate Scale [mdpi.com]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Discovery of ( S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1 H-inden-4-yl)pyridin-2-yl)-5-methyl-1 H-pyrazole-4-carboxylic Acid, a Soluble Guanylate Cyclase Activator Specifically Designed for Topical Ocular Delivery as a Therapy for Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 10. Cyclopropanecarboxylic acid, 1-(4-pyridinyl)- | CymitQuimica [cymitquimica.com]

- 11. CAS 1759-53-1: Cyclopropanecarboxylic acid | CymitQuimica [cymitquimica.com]

- 12. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

- 13. organicchemistrydata.org [organicchemistrydata.org]

Unveiling a Novel Axis in Epigenetic Modulation: A Technical Guide to 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Dawn of Precision Epigenetic Targeting

In the intricate landscape of drug discovery, the ability to selectively modulate the enzymes that govern the epigenetic machinery of a cell represents a frontier of immense therapeutic potential. Among these, the histone lysine demethylases (KDMs) have emerged as critical nodes in the complex network of gene regulation, with their dysregulation being a hallmark of numerous human malignancies. This guide delves into the core properties and scientific rationale behind a promising new chemical entity, 1-(Pyridin-4-yl)cyclopropanecarboxylic acid (CAS Number: 920297-29-6), a molecule poised at the intersection of innovative scaffold design and targeted epigenetic inhibition. We will explore its chemical identity, the strategic impetus for its design, its anticipated mechanism of action as a KDM4 inhibitor, and the experimental pathways to synthesize and evaluate its biological activity.

I. Core Chemical and Physical Identity

This compound is a small molecule characterized by a unique structural amalgamation of a pyridine ring, a cyclopropane moiety, and a carboxylic acid functional group. This distinct architecture is not a random assortment of chemical functionalities but a deliberate design aimed at interacting with the active site of specific metalloenzymes.

| Property | Value | Source |

| CAS Number | 920297-29-6 | N/A |

| Molecular Formula | C₉H₉NO₂ | [1][2] |

| Molecular Weight | 163.17 g/mol | [1][2] |

| IUPAC Name | 1-(pyridin-4-yl)cyclopropane-1-carboxylic acid | N/A |

| Canonical SMILES | C1CC1(C2=CC=NC=C2)C(=O)O | N/A |

| Physical Description | Solid (predicted) | [3] |

| Solubility | Predicted to have some aqueous solubility due to the pyridine and carboxylic acid moieties | N/A |

II. The Scientific Imperative: Targeting KDM4 Histone Demethylases in Oncology

The rationale for the development of this compound is deeply rooted in the burgeoning field of cancer epigenetics. The KDM4 family of histone demethylases, which includes isoforms KDM4A-D, are 2-oxoglutarate (2-OG) and Fe(II)-dependent enzymes that play a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me3/me2 and H3K36me3/me2).[4]

Overexpression and dysregulation of KDM4 enzymes have been strongly implicated in the pathogenesis of a wide array of cancers, including those of the breast, prostate, colon, and lung.[4][5] This aberrant activity leads to an altered epigenetic landscape, promoting oncogenic gene expression, genomic instability, and resistance to therapy. Consequently, the development of potent and selective KDM4 inhibitors has become a significant objective in modern oncology drug discovery.[5]

The structural motif of a pyridine-based carboxylic acid has been identified as a promising scaffold for KDM4 inhibition. These compounds are designed to act as competitive inhibitors of the 2-OG co-substrate, chelating the active site Fe(II) ion and thereby blocking the demethylase activity of the enzyme.[3][6]

Signaling Pathway: KDM4 in Transcriptional Regulation

Caption: KDM4-mediated demethylation of H3K9me3 and its inhibition.

III. Synthesis and Manufacturing: A Proposed Experimental Workflow

Proposed Synthetic Pathway

Caption: A potential synthetic route to the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of Cyclopropane-1,1-dicarboxylic acid [8]

-

To a stirred solution of 50% aqueous sodium hydroxide, add a phase-transfer catalyst such as triethylbenzylammonium chloride.

-

To this vigorously stirred suspension, add a mixture of diethyl malonate and 1,2-dibromoethane.

-

Maintain vigorous stirring for 2 hours at room temperature.

-

Transfer the reaction mixture to a larger flask and cool to 15°C.

-

Carefully acidify with concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield cyclopropane-1,1-dicarboxylic acid.

Step 2: Mono-decarboxylation to yield Cyclopropanecarboxylic acid [7]

-

Heat the cyclopropane-1,1-dicarboxylic acid at a temperature above its melting point until the evolution of carbon dioxide ceases.

-

The resulting crude cyclopropanecarboxylic acid can be purified by distillation under reduced pressure.

Step 3: Introduction of the Pyridin-4-yl Moiety

The introduction of the pyridin-4-yl group at the 1-position of the cyclopropanecarboxylic acid is a more complex transformation that would require significant process development. Potential strategies could involve:

-

Friedel-Crafts-type acylation of pyridine with a suitable derivative of cyclopropanecarboxylic acid, though this is often challenging with electron-deficient pyridine rings.

-

Cross-coupling reactions , such as a Suzuki or Stille coupling, between a 4-halopyridine and a cyclopropane-1-boronic acid or -stannane derivative.

-

A multi-step sequence involving the synthesis of a 4-pyridylacetonitrile, followed by cyclopropanation and hydrolysis.

Given the proprietary nature of drug discovery, the precise, optimized route would be a significant piece of intellectual property.

IV. Biological Evaluation: A Roadmap to Characterization

The biological activity of this compound would be assessed through a tiered screening cascade designed to confirm its mechanism of action, potency, selectivity, and cellular efficacy.

Biochemical Assays

-

Enzymatic Inhibition Assay: The primary in vitro assay would measure the ability of the compound to inhibit the demethylase activity of recombinant human KDM4 isoforms. A typical assay would involve incubating the enzyme with a methylated histone peptide substrate, 2-OG, Fe(II), and varying concentrations of the inhibitor. The formation of the demethylated product can be quantified using methods such as mass spectrometry or antibody-based detection.

-

IC₅₀ Determination: A dose-response curve would be generated to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against each KDM4 isoform.

Cell-Based Assays

-

Cellular Target Engagement: Assays to confirm that the compound engages KDM4 within a cellular context are crucial. This could involve techniques such as the cellular thermal shift assay (CETSA) or immunoassays to measure changes in histone methylation levels at specific loci.

-

Anti-proliferative Assays: The effect of the compound on the proliferation of a panel of cancer cell lines, particularly those known to overexpress KDM4, would be evaluated. Standard assays such as MTT or CellTiter-Glo would be employed to determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Evaluation

-

Pharmacokinetic Studies: In animal models, the pharmacokinetic properties of the compound (absorption, distribution, metabolism, and excretion) would be determined to assess its drug-like properties.

-

Xenograft Models: The in vivo efficacy of the compound would be tested in mouse xenograft models bearing human tumors with high KDM4 expression. Tumor growth inhibition would be the primary endpoint.

V. Conclusion and Future Directions

This compound represents a compelling starting point for the development of a novel class of epigenetic modulators. Its unique chemical structure, grounded in the established principles of KDM4 inhibition, offers the potential for high potency and selectivity. The proposed synthetic and biological evaluation workflows provide a clear path forward for the comprehensive characterization of this promising molecule. Further optimization of the core scaffold through medicinal chemistry efforts could lead to the identification of clinical candidates with superior pharmacological profiles, ultimately offering new therapeutic options for patients with a range of malignancies driven by aberrant KDM4 activity. The journey from this foundational molecule to a clinically approved therapeutic is long and challenging, but the scientific rationale is sound and the potential rewards are immense.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2014128588A1 - Solid forms of a selective cdk4/6 inhibitor - Google Patents [patents.google.com]

- 3. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid for Researchers and Drug Development Professionals

Introduction: The Emerging Significance of a Unique Scaffolding Moiety

1-(Pyridin-4-yl)cyclopropanecarboxylic acid (CAS No. 920297-29-6) is a heterocyclic organic compound that has garnered increasing interest within the pharmaceutical and medicinal chemistry sectors. Its rigid, three-dimensional cyclopropane ring, coupled with the versatile pyridinyl functional group, presents a unique structural motif for the design of novel therapeutic agents. The cyclopropane moiety can act as a bioisostere for other chemical groups, offering improvements in metabolic stability, potency, and selectivity. The pyridine ring, a common feature in many bioactive molecules, provides a key site for hydrogen bonding and other molecular interactions, influencing the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the commercial availability, physicochemical properties, safe handling, and potential applications of this valuable building block.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and development and larger-scale synthetic needs. Purity levels are typically high, with most vendors offering the compound at ≥97% purity. Lead times can vary depending on the supplier and stock availability, generally ranging from one to three weeks.

| Supplier | Typical Purity | Available Quantities | Typical Lead Time |

| Moldb | ≥98% | 100mg, 250mg, 1g, 5g, Bulk | 1-3 weeks[1] |

| Sigma-Aldrich | 97% | Inquire | Varies |

| Matrix Scientific | Inquire | Inquire | Same-day shipping for in-stock orders[2] |

| Ambeed | Inquire | Inquire | Global in-stock available[3] |

| AbacipharmTech | Inquire | Inquire | Varies[4] |

| CymitQuimica | For lab use only | Inquire | Varies[5] |

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of this compound is crucial for its effective and safe use in a laboratory setting.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 920297-29-6 | [1][2][6] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥97% | |

| Storage Temperature | Inert atmosphere, room temperature |

Safety and Handling

The following safety information is derived from available safety data sheets (SDS). It is imperative to consult the specific SDS provided by the supplier before handling this compound.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1].

-

Personal Protective Equipment (PPE) : It is recommended to use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

-

Storage : Store in a tightly sealed container in a dry and well-ventilated place.

Synthetic Methodologies: A General Approach

While specific, detailed synthetic protocols for this compound are not extensively reported in peer-reviewed literature, a general and robust method for the synthesis of 1-arylcyclopropanecarboxylic acids can be adapted. A common and effective strategy involves the cyclopropanation of an activated alkene derived from the corresponding aryl starting material.

One plausible synthetic route, based on established organic chemistry principles, is the reaction of a pyridin-4-yl substituted active methylene compound with a 1,2-dihaloethane in the presence of a strong base. The choice of starting material and reaction conditions is critical to achieving a good yield and purity. For instance, the reaction of ethyl 4-pyridylacetate with 1,2-dibromoethane under basic conditions would yield the corresponding cyclopropyl dicarboxylate, which can then be hydrolyzed and decarboxylated to the desired product.

The causality behind this experimental choice lies in the well-established reactivity of enolates with alkyl dihalides to form cyclopropane rings. The pyridine ring's electron-withdrawing nature can influence the acidity of the alpha-protons, and the choice of base and solvent must be carefully optimized to favor the desired intramolecular cyclization over competing side reactions.

Experimental Workflow: Conceptual Synthetic Pathway

References

- 1. 920297-29-6 | this compound - Moldb [moldb.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. 920297-29-6 | this compound | Carboxylic Acids | Ambeed.com [ambeed.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. Cyclopropanecarboxylic acid, 1-(4-pyridinyl)- | CymitQuimica [cymitquimica.com]

- 6. This compound | CAS 920297-29-6 | Chemical-Suppliers [chemical-suppliers.eu]

The Strategic Deployment of 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid in Modern Drug Discovery: A Technical Guide

Preamble: The Imperative for Chemical Novelty in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] The philosophy of FBDD is elegantly simple: begin with small, low-complexity molecules ("fragments"), identify those that bind with high ligand efficiency, and then chemically elaborate these fragments into potent and selective drug candidates.[1][2] This approach allows for a more thorough exploration of chemical space with a smaller library of compounds and often yields leads with superior physicochemical properties.[1]

A critical determinant of success in any FBDD campaign is the quality and diversity of the fragment library.[1] There is a growing consensus that libraries rich in three-dimensional (3D) structures offer significant advantages over collections dominated by flat, aromatic compounds.[3] Spatially complex fragments can engage with more intricate binding pockets, potentially unlocking novel target classes and offering improved selectivity.

This guide focuses on one such fragment of significant potential: 1-(Pyridin-4-yl)cyclopropanecarboxylic acid . This molecule elegantly combines several desirable features for a fragment: a rigid cyclopropane core that imparts 3D character, a carboxylic acid group for potential hydrogen bonding interactions and solubility, and a pyridine ring, a common motif in approved drugs that can serve as a versatile chemical handle and interaction point.[4][5]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will dissect the physicochemical properties of this compound, outline its synthetic considerations, provide detailed protocols for its application in biophysical screening campaigns, and discuss strategies for its elaboration into more complex lead molecules.

I. Physicochemical Profile and Strategic Advantages

This compound (CAS 920297-29-6) is a small molecule with the formula C9H9NO2 and a molecular weight of 163.17 g/mol .[6][7] Its structure is a compelling amalgamation of features that make it an attractive starting point for FBDD.

| Property | Value/Description | Source |

| CAS Number | 920297-29-6 | [6][8] |

| Molecular Formula | C9H9NO2 | [6][7] |

| Molecular Weight | 163.17 g/mol | [6][7] |

| Purity (Typical) | >97% |

The Cyclopropane Moiety: Imparting Rigidity and Vectorial Exit Points

The cyclopropane ring is a bioisostere for various functional groups and offers a rigid scaffold that can reduce the entropic penalty upon binding to a protein target. This rigidity also provides well-defined vectors for chemical elaboration, allowing for a more controlled and predictable exploration of the surrounding chemical space. The strained three-membered ring can also engage in favorable interactions with protein backbones and side chains.

The Pyridine Ring: A Privileged Scaffold and Versatile Handle

The pyridine ring is a common motif in a vast number of approved drugs and is recognized for its ability to participate in a variety of non-covalent interactions, including hydrogen bonding (as an acceptor), and pi-stacking.[4][5] The nitrogen atom can also serve as a key interaction point with the target protein. From a synthetic perspective, the pyridine ring is highly versatile, offering numerous opportunities for chemical modification to explore structure-activity relationships (SAR).[4]

The Carboxylic Acid: A Key Anchor and Solubilizing Group

The carboxylic acid functional group is a strong hydrogen bond donor and acceptor, making it an excellent anchor for binding to polar residues in a protein's active site. It also significantly contributes to the aqueous solubility of the fragment, a crucial property for successful biophysical screening. Carboxylic acids are found in numerous fragment libraries due to their potential to form strong interactions with "hot-spot" residues in protein binding sites.[9]

II. Synthetic Accessibility

A general approach for the synthesis of 1-arylcyclopropanecarboxylic acids often involves the reaction of an arylacetonitrile with 1,2-dibromoethane in the presence of a strong base. The resulting 1-arylcyclopropanecarbonitrile can then be hydrolyzed to the desired carboxylic acid.

Hypothetical Synthetic Protocol:

-

Step 1: Cyclopropanation. 4-Pyridylacetonitrile is treated with 1,2-dibromoethane and a strong base such as sodium amide in a suitable solvent like liquid ammonia or dimethyl sulfoxide (DMSO). This reaction would form 1-(pyridin-4-yl)cyclopropanecarbonitrile.

-

Step 2: Hydrolysis. The resulting nitrile is then subjected to acidic or basic hydrolysis. For example, heating the nitrile in the presence of a strong acid like sulfuric acid or a strong base like sodium hydroxide would yield this compound.[10]

The commercial availability of this fragment from multiple suppliers suggests that a robust and scalable synthetic route has been developed.[6][8][11][12][13][14][15] For research purposes, direct purchase is the most efficient route to obtaining this compound for screening.

III. Biophysical Screening: Detecting the Interaction

Due to the typically weak binding affinities of fragments, sensitive biophysical techniques are required for their detection.[1] The most commonly employed methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography.

A. Surface Plasmon Resonance (SPR) for Primary Screening and Affinity Determination

SPR is a powerful, label-free technique for studying biomolecular interactions in real-time. It is well-suited for fragment screening due to its high sensitivity and relatively high throughput.

Experimental Workflow for SPR-based Fragment Screening:

Caption: A generalized workflow for fragment screening using Surface Plasmon Resonance (SPR).

Detailed Step-by-Step Protocol for SPR Screening:

-

Protein Immobilization: The target protein is immobilized onto a sensor chip surface. Amine coupling is a common method, where the protein is covalently linked to the carboxymethylated dextran surface of the chip. A reference flow cell is typically prepared by activating and deactivating the surface without protein immobilization to allow for subtraction of bulk refractive index changes.

-

Fragment Solution Preparation: this compound and other fragments are dissolved in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions. These are then diluted into the running buffer to the desired screening concentration (typically 100-500 µM). It is crucial to match the DMSO concentration in the running buffer to that of the fragment solutions to minimize solvent-induced artifacts.[11]

-

Screening: The fragment solutions are injected over the protein and reference surfaces. The binding is monitored as a change in response units (RU) over time. A typical injection cycle includes a baseline, association phase (fragment injection), and dissociation phase (buffer flow).

-

Data Analysis: The data from the reference flow cell is subtracted from the protein flow cell data to correct for non-specific binding and bulk effects. Hits are identified as fragments that show a significant and reproducible binding response.

-

Affinity Determination: For identified hits, a dose-response experiment is performed by injecting a series of concentrations of the fragment. The equilibrium binding responses are plotted against the fragment concentration, and the data is fitted to a steady-state affinity model to determine the dissociation constant (Kd).

B. NMR Spectroscopy for Hit Validation and Structural Insights

NMR spectroscopy is a highly robust method for detecting weak fragment binding and can provide valuable information about the binding site.[16] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) spectroscopy, are particularly well-suited for fragment screening.[16][17]

Logical Flow of an STD-NMR Experiment:

Caption: The principle behind Saturation Transfer Difference (STD) NMR for detecting fragment binding.

Detailed Step-by-Step Protocol for STD-NMR:

-

Sample Preparation: Three samples are typically prepared: the target protein alone, the fragment (this compound) alone, and a mixture of the protein and the fragment.[18] The mixture should have a large molar excess of the fragment (e.g., 100:1 ligand to protein ratio).[18] All samples are prepared in a deuterated buffer.

-

Acquisition of Reference Spectra: A standard 1D proton NMR spectrum is acquired for all three samples. This helps to identify the chemical shifts of the fragment and protein and to ensure that there are no overlapping signals in the region chosen for selective saturation.[17]

-

STD Experiment Setup: The STD experiment is performed on the protein-fragment mixture. Two spectra are acquired interleaved: an "on-resonance" spectrum where a selective pulse saturates a region of the spectrum containing only protein signals (e.g., the aliphatic region around 0 ppm), and an "off-resonance" spectrum where the pulse is applied to a region with no signals from either the protein or the fragment (e.g., 40 ppm).[19]

-

Data Processing: The on-resonance spectrum is subtracted from the off-resonance spectrum.[18] In the resulting difference spectrum, only the signals from the fragment that has bound to the protein will be visible. This is because only the binding fragment receives the saturation from the protein.

-

Epitope Mapping: The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are in closest proximity to the protein surface. Protons that are closer to the protein will show a stronger STD effect.

IV. Structure-Activity Relationship (SAR) and Fragment Elaboration

Once this compound is identified as a hit, the next step is to elaborate it into a more potent lead compound. This is an iterative process guided by SAR, where chemical modifications are made to the fragment and the effect on binding affinity is measured.

Potential Elaboration Strategies:

References

- 1. Comprehensive analysis of commercial fragment libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. This fragment-based drug discovery library is designed to be sociable | Research | Chemistry World [chemistryworld.com]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. appretech.com [appretech.com]

- 6. 920297-29-6 | this compound - Moldb [moldb.com]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. matrixscientific.com [matrixscientific.com]

- 9. Carboxylic Acid Fragment Library - Enamine [enamine.net]

- 10. 1-(Pyridin-2-yl)cyclopropanecarboxylic acid | C9H9NO2 | CID 18975691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 920297-29-6 | this compound | Carboxylic Acids | Ambeed.com [ambeed.com]

- 12. This compound | CAS 920297-29-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 13. 920297-29-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 14. parchem.com [parchem.com]

- 15. Cyclopropanecarboxylic acid, 1-(4-pyridinyl)- | CymitQuimica [cymitquimica.com]

- 16. Page loading... [guidechem.com]

- 17. Pyridonecarboxylic acid derivatives or their salts, and antibacterial agents containing the same as their effective components - Patent US-6133284-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. WO2011007324A1 - Pyridin-4-yl derivatives - Google Patents [patents.google.com]

- 19. echemhub.com [echemhub.com]

The Architect's Guide to a Privileged Scaffold: A Review of Synthetic Routes for Substituted Cyclopropanecarboxylic Acids

Introduction: The Enduring Appeal of the Three-Membered Ring in Drug Design

The cyclopropane ring, a seemingly simple three-carbon scaffold, stands as a testament to the adage that structural constraint can unlock remarkable functional diversity. In the world of medicinal chemistry, the incorporation of this strained carbocycle into molecular frameworks is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. When functionalized with a carboxylic acid, the resulting cyclopropanecarboxylic acid moiety becomes a "privileged scaffold," a structural motif that appears in a multitude of biologically active compounds.

This guide provides an in-depth technical review of the core synthetic strategies for accessing substituted cyclopropanecarboxylic acids. We will move beyond a mere cataloging of reactions, instead focusing on the underlying mechanistic principles, the rationale behind experimental choices, and the practical application of these methods in the synthesis of pharmaceuticals. This content is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their own programs.

Chapter 1: The Workhorse Methods - Carbene and Carbenoid Additions to Alkenes

The most common and direct approach to the cyclopropane ring involves the formal addition of a single carbon atom (a carbene or carbenoid) to a carbon-carbon double bond. The choice of alkene precursor, typically an α,β-unsaturated ester or a related olefin that can be later converted to the carboxylic acid, is critical.

The Simmons-Smith Reaction: A Stereospecific Classic

Discovered in the 1950s, the Simmons-Smith reaction remains a highly reliable and stereospecific method for cyclopropanation.[1] It involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which adds to an alkene in a concerted fashion.[2]

Mechanism and Causality: The key to the Simmons-Smith reaction's utility is its stereospecificity. The reaction proceeds via a "butterfly" transition state where the zinc carbenoid delivers the methylene group to one face of the double bond. This means that the stereochemistry of the starting alkene is retained in the cyclopropane product.[1] The choice of solvent can influence reaction rates; less basic solvents are generally preferred as they do not compete for coordination to the electrophilic zinc carbenoid.[1] For α,β-unsaturated esters, the presence of a directing group, such as a hydroxyl group in an allylic alcohol, can provide excellent diastereoselectivity, guiding the carbenoid to a specific face of the molecule.[3]

Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation of a Chiral Acetal [4]

This protocol describes the diastereoselective cyclopropanation of an α,β-unsaturated acetal derived from a camphor-based chiral auxiliary.

-

Reagent Preparation: A solution of diethylzinc (1.1 M in toluene, 4.0 equiv.) is added dropwise to a cooled (0 °C) solution of diiodomethane (4.0 equiv.) in anhydrous toluene under an inert atmosphere. The mixture is stirred for 30 minutes at 0 °C.

-

Cyclopropanation: A solution of the α,β-unsaturated acetal (1.0 equiv.) in toluene is added dropwise to the freshly prepared Simmons-Smith reagent at 0 °C.

-

Reaction Monitoring and Quench: The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC for the consumption of the starting material. Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: The mixture is filtered through a pad of celite, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the cyclopropanated product with high diastereoselectivity (>99% de).[4]

Transition Metal-Catalyzed Cyclopropanation: The Power of Diazo Compounds

The reaction of olefins with diazoacetates in the presence of transition metal catalysts is arguably the most versatile and widely used method for preparing cyclopropanecarboxylic acid esters.[5] Catalysts based on rhodium, ruthenium, copper, and cobalt have all been extensively developed.[5][6]

Mechanism and Causality: The reaction proceeds through the formation of a metal-carbene intermediate.[5] The diazo compound reacts with the metal catalyst to release nitrogen gas and form a highly reactive electrophilic metal-carbene species. This species then transfers the carbene fragment to the alkene. The choice of metal and, crucially, the ligands coordinated to it, dictates the reactivity and selectivity of the reaction. Chiral ligands are extensively used to induce asymmetry, making this a powerful method for the synthesis of enantiomerically enriched cyclopropanecarboxylic acids.[6][7] For instance, chiral copper complexes have been successfully employed in the synthesis of key intermediates for the drug Cilastatin.[7]

Diagram: Catalytic Cycle of Transition Metal-Catalyzed Cyclopropanation

Caption: Catalytic cycle for metal-catalyzed cyclopropanation.

Chapter 2: Ring Closure Strategies - Building the Ring from Acyclic Precursors

An alternative to carbene addition is the construction of the cyclopropane ring through intramolecular cyclization of a suitably functionalized acyclic precursor. These methods often offer unique stereochemical outcomes and functional group compatibility.

The Johnson-Corey-Chaykovsky Reaction: A Tale of Two Ylides

The Johnson-Corey-Chaykovsky reaction (CCR) utilizes sulfur ylides to convert α,β-unsaturated carbonyl compounds into the corresponding cyclopropyl ketones, which can then be oxidized to the carboxylic acid.[8] The reaction is notable for its diastereoselectivity, typically favoring the trans product.[9]

Mechanism and Causality: The reaction begins with a reversible 1,4-conjugate addition (Michael addition) of the sulfur ylide to the enone.[8] This is followed by an irreversible intramolecular 3-exo-tet ring closure, where the resulting enolate displaces the sulfonium group to form the cyclopropane ring.[9] The use of less reactive, more stable sulfoxonium ylides generally provides higher 1,4-selectivity, leading to cyclopropanation, whereas more reactive sulfonium ylides can sometimes favor 1,2-addition to give epoxides.[8]

Diagram: Johnson-Corey-Chaykovsky Reaction Workflow

Caption: Workflow from enone to cyclopropanecarboxylic acid via CCR.

The Kulinkovich Reaction: Titanium-Mediated Cyclopropanol Synthesis

The Kulinkovich reaction provides an elegant route to 1-substituted cyclopropanols from carboxylic esters and Grignard reagents, catalyzed by a titanium(IV) alkoxide.[10][11] The resulting cyclopropanols are valuable intermediates that can be readily oxidized to the target cyclopropanecarboxylic acids.

Mechanism and Causality: The reaction mechanism involves the formation of a key titanacyclopropane intermediate from the titanium alkoxide and two equivalents of the Grignard reagent.[11][12] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester. The carbonyl group of the ester inserts into one of the titanium-carbon bonds, and the subsequent collapse of the intermediate and intramolecular cyclization yields the cyclopropanol product after workup.[10][13] The reaction is highly efficient for the synthesis of 1-alkylcyclopropanols.

Experimental Protocol: Kulinkovich Cyclopropanation of a Methyl Ester [13]

-

Reaction Setup: To a solution of the methyl ester (1.0 equiv.) and chlorotitanium triisopropoxide (4.8 equiv. of a 0.46 M solution in THF) in an inert atmosphere is cooled to 0 °C.

-

Grignard Addition: Ethylmagnesium bromide (9.6 equiv. of a 1.0 M solution in THF) is added dropwise over 1.5 hours, maintaining the temperature at 0 °C.

-

Reaction Progression: The solution is stirred at 0 °C for an additional hour and then allowed to warm to room temperature for 30 minutes.

-

Quench and Workup: The reaction is quenched by the addition of ethyl acetate, followed by a saturated aqueous solution of ammonium chloride. The mixture is filtered through a pad of celite.

-

Extraction and Purification: The filtrate is diluted with ethyl acetate and brine. The organic phase is collected, and the aqueous phase is extracted with additional ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude cyclopropanol is purified by flash column chromatography.[13]

-

Oxidation (Subsequent Step): The purified cyclopropanol can be oxidized to the corresponding carboxylic acid using standard methods, such as Jones oxidation or a two-step Swern/Pinnick oxidation.

Chapter 3: Modern and Specialized Methodologies

While the classical methods remain powerful, the field continues to evolve with the development of novel, often more sustainable or highly selective, synthetic strategies.

Photochemical [2+1] Cycloadditions

Recent advances have demonstrated that visible light can be used to generate carbene intermediates for cyclopropanation, often without the need for a photocatalyst or sensitizer.[14][15][16] This approach is particularly attractive from a green chemistry perspective. These reactions can proceed via the [2+1] cycloaddition of photochemically generated nucleophilic carbenes with tethered olefins to yield bicyclic systems.[17][18] The reactions are often highly stereospecific and proceed under mild conditions.[14]

Cascade Reactions

Complex, polycyclic systems containing a cyclopropane ring can be assembled with remarkable efficiency through cascade reactions. For example, an intramolecular Diels-Alder type reaction has been developed that proceeds via a Michael/Michael/cyclopropanation/epimerization cascade to form tricyclic fused cyclopropanes with complete stereocontrol.[19][20] The stereochemical outcome of such cascades can be exquisitely controlled by the choice of counterion and solvent, highlighting the subtle interplay of reaction parameters in complex transformations.[19]

Chapter 4: Application in Pharmaceutical Synthesis - Case Studies

The true measure of a synthetic method's value is its application in the synthesis of complex, biologically important molecules. The cyclopropanecarboxylic acid motif is present in several marketed drugs.

Case Study 1: Cilastatin

Cilastatin is a dehydropeptidase-I inhibitor co-administered with the antibiotic imipenem to prevent its renal degradation.[21] A key structural feature of Cilastatin is a (+)-(1S)-2,2-dimethylcyclopropanecarboxylic acid moiety.[7] Asymmetric cyclopropanation has been a key strategy in its synthesis. An industrial-scale synthesis involves the reaction of ethyl diazoacetate with isobutylene, catalyzed by a chiral copper complex, to give the ethyl ester of (+)-DCCA in 92% enantiomeric excess.[7] This highlights the power of catalytic asymmetric synthesis in producing enantiopure building blocks for pharmaceuticals.

Case Study 2: Ticagrelor

Ticagrelor is an antiplatelet drug used to prevent thrombotic events.[22] It features a (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamino group. The synthesis of the chiral cyclopropylamine precursor is a critical aspect of the overall synthesis of Ticagrelor.[23] While various routes exist, they underscore the importance of accessing highly substituted and stereochemically defined cyclopropane rings for modern drug candidates.[24][25]

Data Summary: Comparison of Key Cyclopropanation Methods

| Method | Typical Precursors | Key Reagents | Stereochemistry | Key Advantages | Key Limitations |

| Simmons-Smith | Alkenes (esp. allylic alcohols) | CH₂I₂, Zn-Cu or Et₂Zn | Stereospecific (cis-alkene → cis-cyclopropane) | High stereospecificity, good for directing group effects.[1] | Stoichiometric zinc, cost of diiodomethane.[2] |

| Metal-Catalyzed | Alkenes, Dienes | Diazoacetates, Metal catalysts (Rh, Cu, Ru) | Diastereo- and Enantioselective (catalyst control) | High catalytic efficiency, excellent enantiocontrol.[6] | Toxicity and cost of diazo compounds and some metals.[26] |

| Corey-Chaykovsky | α,β-Unsaturated Carbonyls | Sulfur Ylides (e.g., (CH₃)₂S(O)CH₂) | Generally trans-selective | Metal-free, good for electron-poor olefins.[8][9] | Stoichiometric ylide, potential for epoxide side-products.[8] |

| Kulinkovich | Esters | Grignard reagents, Ti(OiPr)₄ | Diastereoselective | Accesses 1-substituted cyclopropanols from esters.[11] | Requires Grignard-compatible substrates, produces cyclopropanol.[10] |

| Photochemical | Olefins with tethered carbene precursors | Visible Light | Stereospecific | Catalyst-free, sustainable, mild conditions.[14][16] | Primarily intramolecular examples developed so far.[17] |

Conclusion and Future Outlook

The synthesis of substituted cyclopropanecarboxylic acids is a mature field with a rich arsenal of reliable and powerful methodologies. From the classic Simmons-Smith and transition-metal catalyzed reactions to modern photochemical and cascade strategies, the synthetic chemist has a diverse toolkit to construct this valuable motif. The choice of method depends critically on the desired substitution pattern, stereochemistry, and the overall context of the synthetic plan. As demonstrated by their presence in drugs like Cilastatin and Ticagrelor, the ability to efficiently and selectively synthesize these compounds is of paramount importance to the pharmaceutical industry. Future developments will likely focus on enhancing the sustainability of these processes, expanding the scope of asymmetric catalysis to more challenging substrates, and harnessing novel activation modes to further streamline the synthesis of these potent three-membered rings.

References

- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Diastereoselective cyclopropanation of α,β-unsaturated acetals of a novel camphor-derived chiral auxiliary - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 9. adichemistry.com [adichemistry.com]

- 10. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 11. Kulinkovich Reaction [organic-chemistry.org]

- 12. grokipedia.com [grokipedia.com]

- 13. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. Intramolecular photochemical [2 + 1]-cycloadditions of nucleophilic siloxy carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. research.monash.edu [research.monash.edu]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Intramolecular photochemical [2 + 1]-cycloadditions of nucleophilic siloxy carbenes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00203E [pubs.rsc.org]

- 19. A Counterion‐Directed Approach to the Diels–Alder Paradigm: Cascade Synthesis of Tricyclic Fused Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. orbi.uliege.be [orbi.uliege.be]

- 23. jocpr.com [jocpr.com]

- 24. jocpr.com [jocpr.com]

- 25. Bot Verification [rasayanjournal.co.in]

- 26. researchgate.net [researchgate.net]

In Silico Prediction of 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid Bioactivity: A Senior Application Scientist's Guide

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the biological activity of the novel compound 1-(Pyridin-4-yl)cyclopropanecarboxylic acid. In the absence of pre-existing experimental data for this specific molecule, we will construct a logical, scientifically rigorous workflow. This guide is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but the strategic reasoning that underpins each computational step. We will navigate from initial target hypothesis generation, leveraging data from structurally analogous compounds, through to detailed molecular interaction analysis and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling. The protocols herein are designed to be self-validating, ensuring a high degree of confidence in the generated predictions.

Introduction: The Rationale for an In Silico First Approach

The early stages of drug discovery are fraught with high attrition rates and significant financial investment. Computational, or in silico, methodologies present a powerful avenue to mitigate these risks by enabling rapid, cost-effective evaluation of a compound's potential bioactivity and drug-likeness before committing to expensive and time-consuming wet-lab synthesis and screening.[1][2] This guide focuses on this compound, a compound with intriguing structural motifs—a pyridine ring and a cyclopropanecarboxylic acid group—that suggest potential interactions with various biological targets. Our objective is to construct a robust computational pipeline to predict its bioactivity, providing a strong, data-driven foundation for subsequent experimental validation.

Foundational Analysis and Target Hypothesis

Given the novelty of this compound, our initial step is to perform a thorough analysis of its structure and compare it to known bioactive molecules. This ligand-based approach is predicated on the similarity principle: structurally similar molecules are likely to exhibit similar biological activities.

Structural Analog Search and Target Identification

A search of chemical databases such as PubChem and ChEMBL for structurally related compounds provides our initial clues. While this compound itself lacks extensive annotation, a key finding is the bioactivity of 2,5-Pyridinedicarboxylic acid, which has been identified as a bioactive and highly selective inhibitor of D-dopachrome tautomerase (D-DT).[3] D-DT is a cytokine and a functional homolog of Macrophage Migration Inhibitory Factor (MIF), playing a role in inflammatory diseases and cancer.[4][5][6] The structural similarity between our query compound and a known D-DT inhibitor makes this protein a prime hypothetical target for our investigation.

| Compound | Structure | Known Bioactivity |

| This compound |  | Not yet reported |

| 2,5-Pyridinedicarboxylic acid |  | Selective inhibitor of D-dopachrome tautomerase[3] |

Table 1: Structural Comparison and Bioactivity of Analogous Compounds.

Based on this evidence, we will proceed with the hypothesis that This compound is an inhibitor of human D-dopachrome tautomerase.

The Computational Workflow: A Step-by-Step Protocol

The following sections detail the experimental protocols for a comprehensive in silico evaluation of our hypothesis.

References

- 1. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | C11H14N2O2 | CID 1268289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cmjpublishers.com [cmjpublishers.com]

- 3. Crystal structure of human D-dopachrome tautomerase, a homologue of macrophage migration inhibitory factor, at 1.54 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The D-dopachrome tautomerase (DDT) gene product is a cytokine and functional homolog of macrophage migration inhibitory factor (MIF) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DDT D-dopachrome tautomerase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Stability and Degradation of 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid

An In-Depth Technical Guide:

Abstract

1-(Pyridin-4-yl)cyclopropanecarboxylic acid is a pivotal building block in medicinal chemistry and materials science. Its unique trifunctional structure, comprising a pyridine ring, a cyclopropane ring, and a carboxylic acid, imparts distinct chemical properties but also introduces specific stability challenges. Understanding its degradation profile is paramount for ensuring the quality, safety, and efficacy of resulting drug candidates and materials. This guide provides a comprehensive analysis of the intrinsic stability of this compound, detailing its primary degradation pathways under various stress conditions. We present scientifically-grounded experimental protocols for conducting forced degradation studies and developing a stability-indicating analytical method, offering a robust framework for researchers in the field.

Introduction and Molecular Profile

This compound is a heterocyclic organic compound utilized as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its molecular structure dictates its reactivity and, consequently, its stability profile. A thorough understanding of its potential degradation is a foundational requirement for its effective application.

The molecule's stability is governed by the interplay of its three primary functional moieties:

-

Pyridine Ring: A basic, aromatic heterocycle. The nitrogen atom (pKa of pyridinium ~5.23) is a nucleophilic and basic center, susceptible to oxidation and protonation.[2] The aromatic system itself, while generally stable, can be vulnerable to oxidative cleavage.[3][4]

-

Cyclopropane Ring: A highly strained cycloalkane. This strain can render it susceptible to enzymatic cleavage in biological systems.[1] However, studies on related structures have shown that cyclopropanecarboxylic acid esters can exhibit enhanced hydrolytic stability compared to less strained analogs.[5]

-

Carboxylic Acid Group: An acidic functional group that influences the molecule's overall solubility and reactivity, particularly in response to pH changes.

This guide will systematically explore the degradation of this molecule under hydrolytic, oxidative, photolytic, and thermal stress, providing the causal chemistry behind each pathway and actionable protocols for experimental assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 920297-29-6 | [6][7] |

| Molecular Formula | C₉H₉NO₂ | [6] |

| Molecular Weight | 163.17 g/mol | [6] |

| Appearance | Typically a solid | N/A |

| pKa (Pyridine N) | ~5.2 (estimated from pyridine) | [2] |

| pKa (Carboxylic Acid) | ~4-5 (estimated) | N/A |

Principal Degradation Pathways and Mechanisms

Forced degradation studies are essential to establish the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[8][9] These studies help identify potential degradants and elucidate degradation pathways.[9][10]

Oxidative Degradation

Oxidation is anticipated to be a primary degradation pathway due to the presence of the electron-rich pyridine nitrogen.

-

Mechanism 1: N-Oxidation: The most probable oxidative transformation is the formation of 1-(1-oxido-pyridin-1-ium-4-yl)cyclopropanecarboxylic acid (the N-oxide). Common laboratory oxidants like hydrogen peroxide (H₂O₂) or peroxy acids readily attack the lone pair of electrons on the pyridine nitrogen.[2] This transformation can significantly alter the molecule's polarity, basicity, and pharmacological profile.

-

Mechanism 2: Pyridine Ring Cleavage: Under more aggressive oxidative conditions or enzymatic action, the aromatic pyridine ring can be cleaved.[3][11] This complex degradation process can result in various aliphatic fragments, such as N-formylmaleamic acid, as seen in the degradation of related pyridine structures.[3]

Hydrolytic Degradation

The molecule's susceptibility to hydrolysis is highly pH-dependent. While the amide and ester functional groups are classically vulnerable to hydrolysis, the core structure of this compound is expected to be relatively stable.

-

Acidic Conditions (pH 1-3): At low pH, the pyridine nitrogen becomes protonated, forming a pyridinium salt. This increases the molecule's water solubility but does not introduce a chemically labile site for hydrolysis within the core structure. The cyclopropane ring and the carboxylic acid are generally stable under these conditions, though extreme heat and acidity could potentially promote decarboxylation or ring-opening.

-

Basic Conditions (pH 10-13): In an alkaline environment, the carboxylic acid group is deprotonated to form a carboxylate salt. The pyridine ring is generally resistant to base-catalyzed hydrolysis. Research has shown that esters derived from cyclopropanecarboxylic acid exhibit substantial stability against base-catalyzed hydrolysis, suggesting the cyclopropane moiety itself is robust.[5]

Photodegradation

Exposure to ultraviolet (UV) or visible light can induce photochemical reactions in heterocyclic compounds.

-

Mechanism: Pyridine and its derivatives can absorb UV radiation, leading to electronically excited states.[12][13] These excited states can undergo various reactions, including rearrangement or radical-mediated degradation. The formation of a Dewar pyridine intermediate has been reported in the photochemistry of pyridine, which can lead to photohydration or photoreduction products.[13] Photolysis of the N-oxide derivative is also a known degradation pathway.[14]

Thermal Degradation

-

Mechanism: The primary risk from thermal stress is decarboxylation . At elevated temperatures, particularly in the solid state or in a non-polar solvent, the carboxylic acid group can be eliminated as carbon dioxide, yielding 4-cyclopropylpyridine. The overall thermal stability is generally high, but this pathway should be investigated as it represents a loss of a key functional group.

Table 2: Summary of Forced Degradation Conditions and Potential Degradation Products

| Stress Condition | Typical Reagents/Parameters | Primary Degradation Pathway | Major Potential Degradant(s) |

| Oxidative | 3-30% H₂O₂, 60°C | N-Oxidation, Ring Cleavage | 1-(1-oxido-pyridin-1-ium-4-yl)cyclopropanecarboxylic acid; Ring-opened fragments |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, 80°C | Protonation | Generally stable, potential for decarboxylation at high temp. |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, 80°C | Deprotonation | Generally stable |

| Photolytic | UV light (e.g., 254 nm/365 nm), ICH Option 1 or 2 | Photochemical Rearrangement/Degradation | Isomeric products, photo-hydrated species |

| Thermal (Dry Heat) | >100°C | Decarboxylation | 4-cyclopropylpyridine |

Experimental Design for Stability Assessment

A robust stability assessment program hinges on a well-designed forced degradation study and a validated stability-indicating analytical method.

Workflow for Forced Degradation Studies

This diagram outlines the logical flow for conducting a comprehensive forced degradation study.

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound reference standard

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Calibrated oven, photostability chamber, pH meter

Procedure:

-

Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in methanol or a suitable solvent mixture.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Heat at 80°C for 24 hours. Cool, then neutralize with 1.0 M NaOH. Dilute with mobile phase to the target concentration.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Heat at 80°C for 8 hours. Cool, then neutralize with 1.0 M HCl. Dilute with mobile phase to the target concentration.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at 60°C for 4 hours. Dilute with mobile phase to the target concentration.

-

Thermal Degradation: Store a solid sample of the compound in an oven at 105°C for 48 hours. Dissolve the stressed solid in the solvent to prepare a sample for analysis.

-

Photostability: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[15]

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded.[9]

Protocol: Stability-Indicating RP-HPLC Method

Objective: To develop an analytical method capable of separating the intact parent compound from all process-related impurities and degradation products.[16]

Rationale: A reversed-phase C18 column is chosen for its versatility with polar and non-polar analytes. A gradient elution is employed to ensure adequate retention of the polar parent compound while effectively eluting any less polar degradants. A buffer is necessary to control the ionization state of the carboxylic acid and pyridine moieties, ensuring reproducible chromatography.

Instrumentation & Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or UV detector.

-

Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm, or equivalent.

-

Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 70% B

-

15-18 min: 70% B

-

18-19 min: 70% to 5% B

-

19-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.[17]

-

Column Temperature: 30°C.

-

Detection Wavelength: 260 nm.

-

Injection Volume: 10 µL.

Method Validation: The specificity of this method must be confirmed by analyzing the stressed samples. Peak purity analysis using a DAD is critical to ensure that the parent peak is spectrally pure and free from any co-eluting degradants, thereby proving the method is "stability-indicating".[10]

Predicted Degradation Pathways Diagram

This diagram illustrates the primary chemical transformations the molecule is expected to undergo under oxidative and thermal stress.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]